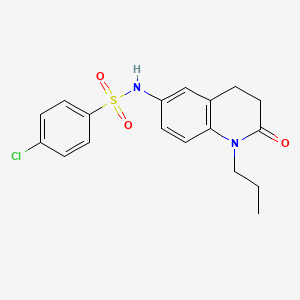
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes a hydroxyl group, an amino group, and a carboxylic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. Amination could involve the use of ammonia or an amine under suitable conditions. Esterification typically requires an alcohol (methanol) and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2beta-Hydroxy-1alpha-aminocyclohexanecarboxylic acid methyl ester: Similar structure but different stereochemistry.
1beta-Hydroxy-2alpha-aminocyclopentanecarboxylic acid methyl ester: Similar functional groups but different ring size.
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid ethyl ester: Similar structure but different ester group.
Uniqueness
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
284684-20-4 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl 2-amino-1-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)8(11)5-3-2-4-6(8)9/h6,11H,2-5,9H2,1H3 |
Clé InChI |
NHVXCIGJXDKILT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1N)O |
SMILES canonique |
COC(=O)C1(CCCCC1N)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide](/img/structure/B2477101.png)

![N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2477103.png)
![4-(dimethylsulfamoyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2477105.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)
![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2477108.png)



![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)


